molecular formula C13H24O4 B188876 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 5703-87-7

3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane

Cat. No. B188876
CAS RN: 5703-87-7
M. Wt: 244.33 g/mol
InChI Key: AAEMVLVCGTYKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane, also known as DPTU, is a spiroacetal compound that has been studied for its potential applications in various scientific fields. This compound has a unique molecular structure that makes it an interesting topic for research.

Mechanism Of Action

The mechanism of action of 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane is not fully understood. However, it is believed that 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane may interact with cellular membranes and alter their properties. This may lead to changes in cellular function and signaling pathways.

Biochemical And Physiological Effects

3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane can inhibit the growth of cancer cells and bacteria. In vivo studies have shown that 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane can reduce inflammation and oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane in lab experiments is its unique molecular structure, which allows for the synthesis of various compounds and polymers. However, one limitation of using 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane. One direction is to further study the mechanism of action of 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane and its interactions with cellular membranes. Another direction is to explore the potential use of 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane as a drug delivery system for targeted therapies. Additionally, there is potential for the development of new spiroacetal-based polymers using 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane as a building block.

Synthesis Methods

The synthesis of 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane involves the reaction of propyl aldehyde with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then reacted with acetic anhydride to form 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane. This synthesis method has been studied and optimized for high yield and purity.

Scientific Research Applications

3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane has been studied for its potential applications in various scientific fields, including organic chemistry, material science, and biomedical engineering. In organic chemistry, 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane has been used as a reagent for the synthesis of various compounds. In material science, 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane has been used as a building block for the synthesis of spiroacetal-based polymers. In biomedical engineering, 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane has been studied for its potential use as a drug delivery system.

properties

CAS RN

5703-87-7

Product Name

3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

3,9-dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane

InChI

InChI=1S/C13H24O4/c1-3-5-11-14-7-13(8-15-11)9-16-12(6-4-2)17-10-13/h11-12H,3-10H2,1-2H3

InChI Key

AAEMVLVCGTYKOQ-UHFFFAOYSA-N

SMILES

CCCC1OCC2(CO1)COC(OC2)CCC

Canonical SMILES

CCCC1OCC2(CO1)COC(OC2)CCC

Other CAS RN

5703-87-7

Origin of Product

United States

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